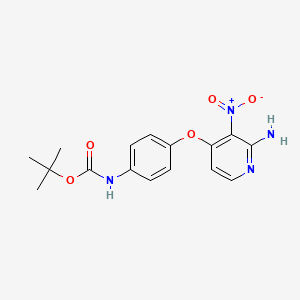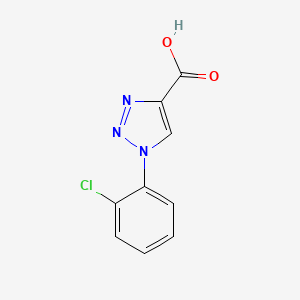
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CPCA) is a heterocyclic compound with a unique structure consisting of a benzene ring fused to a triazole ring, with a carboxylic acid group at the 4-position. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has recently been the focus of scientific research due to its potential applications in biochemistry and physiology.
科学的研究の応用
Antifungal Applications
1,2,3-Triazoles, including derivatives like 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been found to exhibit significant antifungal activities. A study demonstrated the synthesis of various 1,2,3-triazole derivatives and their effective in vitro antifungal evaluation against different Candida species, indicating potential for antifungal drug development (Lima-Neto et al., 2012).
Corrosion Inhibition
Triazole derivatives are also noted for their efficiency in corrosion inhibition. Research on compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole revealed significant inhibitory effects on mild steel corrosion in acidic media, offering insights into industrial applications for metal protection (Lagrenée et al., 2002).
Interaction with Biological Macromolecules
A study on 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole and 5-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole, closely related to the compound , explored their interactions with various biomacromolecules like human serum albumin and DNA. This research provides valuable information for drug design, highlighting the binding mechanisms of these triazole derivatives (Liu et al., 2020).
Analytical Applications
Triazole derivatives have also been used in analytical chemistry. For instance, a method was developed for the fluorometric determination of a triazole derivative in animal feed, demonstrating the compound's utility in sensitive detection applications (Ikenishi et al., 1986).
Chemical Synthesis
In chemical synthesis, 1,2,3-triazole derivatives have shown versatility. A study illustrated the synthesis of substituted triazole carboxylic acids through multi-component reactions, contributing to the development of new chemical entities (Pokhodylo et al., 2010).
Cytotoxic and Antibacterial Activities
Research into β-carboline derivatives possessing 1,2,3-triazole rings revealed enhanced cytotoxic and antibacterial activities. Such studies suggest potential therapeutic applications for triazole-containing compounds in treating infections and cancer (Salehi et al., 2016).
特性
IUPAC Name |
1-(2-chlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXPXGBVJANHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1038261-38-9 | |
| Record name | 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




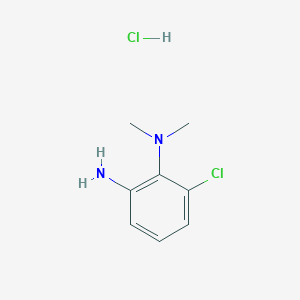
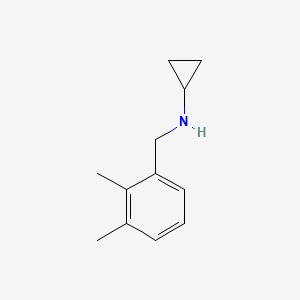
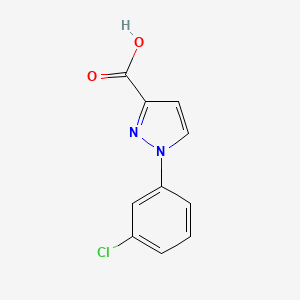
![N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide](/img/structure/B1462175.png)
![[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462177.png)


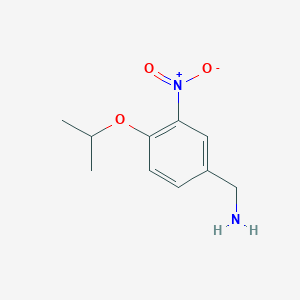
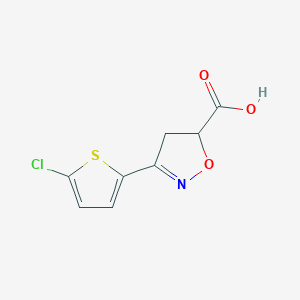

![4-(2-methoxyethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462187.png)

